molecular formula C26H22F2N2O4S B2449712 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892761-43-2

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2449712
CAS No.: 892761-43-2
M. Wt: 496.53
InChI Key: LFGPTGPYHFONRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O4S/c27-19-6-4-5-18(13-19)16-30-17-25(35(32,33)20-7-2-1-3-8-20)26(31)21-14-22(28)24(15-23(21)30)29-9-11-34-12-10-29/h1-8,13-15,17H,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPTGPYHFONRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorine atoms, morpholino group, and phenylsulfonyl group. Common reagents used in these reactions include fluorinating agents, morpholine, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline derivatives: Compounds with similar quinoline cores and fluorine atoms.

    Morpholinoquinoline derivatives: Compounds with morpholino groups attached to the quinoline core.

    Phenylsulfonylquinoline derivatives: Compounds with phenylsulfonyl groups attached to the quinoline core.

Uniqueness

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is unique due to the combination of its fluorine atoms, morpholino group, and phenylsulfonyl group

Biological Activity

The compound 3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is part of the dihydroquinolinone class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A quinoline core
  • A benzenesulfonyl group
  • A fluorinated phenyl moiety
  • A morpholine ring

These structural elements contribute to its unique chemical reactivity and biological activity.

Molecular Characteristics

PropertyDetails
Molecular FormulaC22H20F2N2O3S
Molecular Weight426.47 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C22H20F2N2O3S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially including phosphodiesterases (PDEs), which are involved in cellular signaling pathways. PDE inhibitors have been shown to enhance cAMP levels, affecting inflammatory responses and other cellular processes .
  • Receptor Modulation : The presence of the morpholine ring suggests potential interactions with neurotransmitter receptors or other protein targets, influencing signaling cascades related to inflammation and pain management.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

In Vitro Studies

Research has demonstrated that this compound shows significant activity against various cell lines:

  • Anti-inflammatory Effects : The compound has been tested in models of inflammation, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Anticancer Activity : Studies indicate that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

  • Inflammatory Disease Model :
    • In a murine model of arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups.
  • Cancer Cell Line Study :
    • The compound was tested against breast cancer cell lines (MCF-7) and showed a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds can be insightful:

Compound NameBiological ActivityReference
3-(benzenesulfonyl)-6-fluoroquinoline derivativesAnti-inflammatory, anticancer
PDE4 inhibitorsAnti-inflammatory effects
Sulfonamide derivativesAntimicrobial properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.